molecular formula C10H20O2 B3005729 Ethyl 3,4,4-trimethylpentanoate CAS No. 106325-27-3

Ethyl 3,4,4-trimethylpentanoate

Cat. No.: B3005729
CAS No.: 106325-27-3
M. Wt: 172.268
InChI Key: OWFILQFKUKAHSY-UHFFFAOYSA-N
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Description

Ethyl 3,4,4-trimethylpentanoate is an organic compound with the molecular formula C10H20O2. It is a carboxylic ester derived from the condensation of 3,4,4-trimethylpentanoic acid and ethanol. This compound is known for its unique structural properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,4,4-trimethylpentanoate can be synthesized through the esterification of 3,4,4-trimethylpentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4,4-trimethylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3,4,4-trimethylpentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,4,4-trimethylpentanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The ester group can undergo hydrolysis, releasing the active acid form, which can then participate in various biochemical reactions .

Comparison with Similar Compounds

Ethyl 3,4,4-trimethylpentanoate can be compared with other esters such as:

This compound is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties, making it suitable for specialized applications .

Properties

IUPAC Name

ethyl 3,4,4-trimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-6-12-9(11)7-8(2)10(3,4)5/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFILQFKUKAHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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